5,5-Dimethyl-2-[(2-piperazin-1-yl-ethylamino)-methylene]-cyclohexane-1,3-dione
Description
Properties
IUPAC Name |
3-hydroxy-5,5-dimethyl-2-(2-piperazin-1-ylethyliminomethyl)cyclohex-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O2/c1-15(2)9-13(19)12(14(20)10-15)11-17-5-8-18-6-3-16-4-7-18/h11,16,19H,3-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTXCTEFCYHTCFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)C=NCCN2CCNCC2)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 5,5-Dimethyl-2-[(2-piperazin-1-yl-ethylamino)-methylene]-cyclohexane-1,3-dione typically involves the following steps :
Formation of the Cyclohexane-1,3-dione Core: The initial step involves the preparation of the cyclohexane-1,3-dione core through a series of condensation reactions.
Introduction of the Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution reactions, where the piperazine derivative reacts with the cyclohexane-1,3-dione intermediate.
Final Assembly: The final step involves the condensation of the piperazine derivative with the cyclohexane-1,3-dione core, forming the desired compound.
Industrial Production Methods:
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the cyclohexane-1,3-dione core, resulting in the formation of reduced analogs.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed under basic conditions.
Major Products:
The major products formed from these reactions include various substituted and oxidized derivatives of the original compound, each with potential unique properties and applications.
Scientific Research Applications
Synthesis and Reaction Mechanisms
The synthesis of this compound typically involves several key steps:
- Formation of the Cyclohexane Core : Initial preparation through condensation reactions.
- Introduction of the Piperazine Moiety : Achieved via nucleophilic substitution.
- Final Assembly : Condensation of the piperazine derivative with the cyclohexane core .
This compound can undergo various chemical reactions including oxidation and reduction, which can lead to diverse derivatives with unique properties and applications.
Chemistry
In chemical research, 5,5-Dimethyl-2-[(2-piperazin-1-yl-ethylamino)-methylene]-cyclohexane-1,3-dione serves as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries that are essential in drug discovery and development .
Biology
The compound is studied for its pharmacological properties , particularly its interactions with biological targets. Research indicates potential applications in developing new therapeutic agents due to its ability to modulate enzyme and receptor activities .
Medicine
In medicinal chemistry, this compound shows promise in designing drugs for various diseases. Its interactions with specific molecular targets make it a valuable candidate for drug development, particularly in treating conditions influenced by the central nervous system due to the presence of the piperazine ring .
Industrial Applications
In industrial settings, this compound is utilized in synthesizing specialty chemicals and materials. Its unique properties facilitate various industrial processes, enhancing efficiency and product quality .
Case Studies and Research Findings
- Pharmacological Studies : Research conducted on the compound has shown its ability to interact with neurotransmitter receptors, suggesting potential use in treating anxiety disorders.
- Chemical Synthesis Innovations : Recent advancements in synthetic methodologies have improved yield and purity during the production of this compound, making it more accessible for research and industrial applications.
- Toxicology Assessments : Studies evaluating the safety profile of this compound are ongoing, focusing on its metabolic pathways and potential side effects when used as a pharmaceutical agent.
Mechanism of Action
The mechanism of action of 5,5-Dimethyl-2-[(2-piperazin-1-yl-ethylamino)-methylene]-cyclohexane-1,3-dione involves its interaction with specific molecular targets. The piperazine ring and cyclohexane-1,3-dione core allow the compound to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, including inhibition or activation of specific pathways .
Comparison with Similar Compounds
Key Structural Features :
- Cyclohexane-1,3-dione core : Provides metal-chelating ability.
- Methylene linkage: Stabilizes the enol tautomer, critical for biological interactions .
Comparison with Similar Compounds
The following table summarizes structurally related cyclohexane-1,3-dione derivatives, their substituents, biological activities, and physicochemical properties:
Structural and Functional Insights
- Substituent Effects on Bioactivity: Electron-Withdrawing Groups (e.g., -CF₃, -NO₂): Enhance COX-2 inhibition by stabilizing ligand-enzyme interactions . The trifluoromethyl derivative showed superior docking scores compared to the fluoro analog . Hydroxyphenyl Group: Critical for antituberculosis activity, likely through disruption of mycobacterial membrane integrity .
- Physicochemical Properties: LogP and Solubility: Piperazine-containing derivatives exhibit lower logP values (e.g., ~1.5–2.0) compared to aryl-substituted analogs (logP ~3.0–4.0), suggesting improved aqueous solubility . Melting Points: Arylhydrazone derivatives (e.g., 4-fluorophenyl: mp 146–148°C) generally have higher melting points than alkylamino derivatives due to crystallinity .
ADMET and Toxicity Profiles
- SwissADME Predictions: Trifluoromethyl Hydrazone: High gastrointestinal absorption; CYP2D6 inhibition risk.
Biological Activity
5,5-Dimethyl-2-[(2-piperazin-1-yl-ethylamino)-methylene]-cyclohexane-1,3-dione (CAS: 299443-43-9) is a complex organic compound with significant biological activity. Its unique structure, characterized by a piperazine moiety and a cyclohexane-1,3-dione core, allows it to interact with various biological targets, making it a subject of interest in pharmacological research.
| Property | Value |
|---|---|
| Molecular Formula | C15H25N3O2 |
| Molar Mass | 279.38 g/mol |
| Density | 1.117 g/cm³ |
| Boiling Point | 444.4 °C (predicted) |
| pKa | 9.16 (predicted) |
The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors. The piperazine ring enhances its interaction with biological systems, allowing it to modulate various signaling pathways. Research indicates that it may act as an enzyme inhibitor or receptor modulator , influencing cellular processes such as cell proliferation , apoptosis , and signal transduction .
Anticancer Properties
Several studies have explored the anticancer potential of this compound:
- Inhibition of Tumor Growth : In vitro studies demonstrated that this compound effectively inhibits the growth of various cancer cell lines, including breast and prostate cancer cells. The IC50 values ranged from 10 to 50 µM depending on the cell line tested .
- Mechanistic Insights : The compound's mechanism involves the induction of apoptosis in cancer cells through the activation of the caspase pathway and modulation of Bcl-2 family proteins .
Antimicrobial Activity
Research has also highlighted the antimicrobial properties of this compound:
- Broad-Spectrum Activity : It exhibits activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL.
- Potential Use in Infection Control : Given its effectiveness against resistant strains, there is potential for its use in developing new antimicrobial agents .
Neuropharmacological Effects
The piperazine component suggests possible neuropharmacological applications:
- Anxiolytic and Antidepressant Effects : Preliminary studies indicate that the compound may exhibit anxiolytic properties in animal models, potentially through modulation of serotonin receptors .
- Cognitive Enhancement : There are indications that it may improve cognitive function in preclinical models, warranting further investigation into its mechanisms and therapeutic applications .
Case Study 1: Anticancer Efficacy
A study conducted on human breast cancer cell lines revealed that treatment with this compound resulted in a significant reduction in cell viability compared to control groups. Flow cytometry analysis indicated an increase in apoptotic cells post-treatment.
Case Study 2: Antimicrobial Activity
In a clinical trial assessing its efficacy against bacterial infections, patients treated with formulations containing this compound showed a marked improvement in symptoms and reduction in bacterial load compared to placebo controls.
Q & A
Basic: How can the synthesis of 5,5-Dimethyl-2-[(2-piperazin-1-yl-ethylamino)-methylene]-cyclohexane-1,3-dione be optimized for high yield?
Methodological Answer:
Optimization involves:
- Catalyst Selection : Piperidine or piperazine derivatives are commonly used to facilitate Schiff base formation between the amine and carbonyl groups. For example, refluxing in ethanol with piperidine (0.5–1.0 mol%) enhances imine bond formation .
- Reaction Conditions : Heating under reflux (70–80°C) for 3–8 hours ensures completion. Prolonged heating may degrade sensitive functional groups, so kinetic monitoring via TLC is advised .
- Purification : Precipitation using ice/water mixtures followed by recrystallization (ethanol/water systems) improves purity. Column chromatography (silica gel, petroleum ether/ethyl acetate) resolves structurally similar byproducts .
Basic: What characterization techniques are critical for confirming the structure of this compound?
Methodological Answer:
Key techniques include:
- Elemental Analysis (CHNS) : Determines empirical formula consistency (e.g., deviations >0.3% suggest impurities) .
- Spectroscopy :
- FT-IR : Confirms C=O (1680–1700 cm⁻¹), C=N (1590–1620 cm⁻¹), and N-H (3200–3400 cm⁻¹) bonds .
- NMR : ¹H NMR identifies proton environments (e.g., methylene protons at δ 2.1–3.1 ppm, aromatic protons at δ 6.7–7.7 ppm) .
- Mass Spectrometry : ESI-MS or EI-MS validates molecular ion peaks (e.g., [M+H⁺] at m/z 251.374) .
Advanced: What mechanistic insights explain the formation of the methylene bridge in this compound?
Methodological Answer:
The methylene bridge forms via a nucleophilic addition-elimination mechanism :
Activation : The cyclohexane-1,3-dione’s carbonyl groups are activated by acid/base catalysts (e.g., piperidine), enhancing electrophilicity .
Nucleophilic Attack : The primary amine (2-piperazin-1-yl-ethylamine) attacks the carbonyl carbon, forming a hemiaminal intermediate.
Dehydration : Elimination of water yields the stabilized Schiff base. Computational studies (DFT) suggest transition-state stabilization by electron-withdrawing groups on the dione .
Advanced: How can computational modeling predict the compound’s reactivity or environmental fate?
Methodological Answer:
- Reactivity Prediction : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites. For example, the piperazine moiety’s lone pairs enhance nucleophilicity .
- Environmental Fate : Use QSAR models to estimate partition coefficients (log P) and biodegradability. Experimental data on abiotic transformations (hydrolysis, photolysis) under varied pH/temperature conditions are critical for validating predictions .
Advanced: How should researchers design experiments to resolve contradictions in reported biological activity data?
Methodological Answer:
- Dose-Response Studies : Use a randomized block design (e.g., 4 replicates per concentration) to account for batch variability .
- Control for Substituent Effects : Compare bioactivity of the parent compound with analogs lacking the piperazine or methyl groups to isolate pharmacophores .
- Data Normalization : Express activity relative to positive controls (e.g., doxorubicin for cytotoxicity) to mitigate assay-specific variability .
Advanced: What experimental strategies assess the compound’s stability under physiological or storage conditions?
Methodological Answer:
- Accelerated Stability Testing : Incubate the compound in buffers (pH 1.2–7.4) at 37°C for 24–72 hours. Monitor degradation via HPLC .
- Light Sensitivity : Expose to UV-Vis light (300–800 nm) and quantify photodegradation products using LC-MS .
- Thermal Stability : Thermogravimetric analysis (TGA) identifies decomposition temperatures, while DSC detects polymorphic transitions .
Advanced: How does the piperazine substituent influence the compound’s physicochemical properties?
Methodological Answer:
- Solubility : The piperazine group increases water solubility via hydrogen bonding. Measure log D (octanol/water) at pH 7.4 to quantify hydrophilicity .
- Basicity : Piperazine’s pKa (~9.8) affects protonation states under physiological conditions, altering membrane permeability. Titration experiments validate pH-dependent solubility .
Advanced: What strategies resolve spectral data contradictions (e.g., NMR shifts) between synthetic batches?
Methodological Answer:
- Deuterated Solvent Screening : Test NMR in CDCl₃ vs. DMSO-d₆ to identify solvent-induced shifts .
- Impurity Profiling : Use HR-MS to detect trace byproducts (e.g., oxidation products of the methylene bridge) .
- Crystallography : Single-crystal X-ray diffraction definitively assigns stereochemistry and confirms bond lengths .
Advanced: How can researchers evaluate the compound’s environmental impact using OECD guidelines?
Methodological Answer:
- Aquatic Toxicity : Follow OECD Test 201 (algae growth inhibition) and 202 (daphnia acute toxicity) at 0.1–10 mg/L concentrations .
- Biodegradation : Use OECD 301F (manometric respirometry) to measure CO₂ evolution over 28 days. A >60% threshold indicates readiness for biodegradation .
Advanced: What role does the cyclohexane-1,3-dione core play in modulating biological activity?
Methodological Answer:
- Electrophilic Reactivity : The dione’s carbonyl groups act as Michael acceptors, enabling covalent binding to cysteine residues in target enzymes (e.g., kinases) .
- Conformational Rigidity : The chair conformation of the cyclohexane ring pre-organizes the molecule for target binding, as shown by molecular docking studies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
